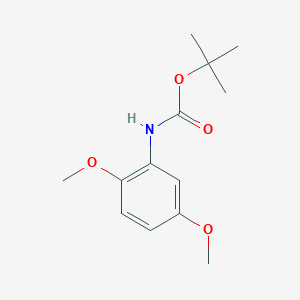

Tert-butyl (2,5-dimethoxyphenyl)carbamate

説明

Tert-butyl (2,5-dimethoxyphenyl)carbamate is a carbamate derivative featuring a 2,5-dimethoxyphenyl group attached to a tert-butyl carbamate moiety. The 2,5-dimethoxy substitution pattern on the aromatic ring introduces unique electronic and steric properties, distinguishing it from other positional isomers (e.g., 3,5-dimethoxy derivatives).

特性

IUPAC Name |

tert-butyl N-(2,5-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-8-9(16-4)6-7-11(10)17-5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYCJCDSWJNYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Boc Protection of 2,5-Dimethoxyaniline

The most straightforward method involves reacting 2,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Procedure :

- Dissolve 2,5-dimethoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Add Boc anhydride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Stir at room temperature for 12–24 hours.

- Purify via column chromatography (20–40% ethyl acetate in hexane).

Key Considerations :

- Solvent : Polar aprotic solvents (e.g., THF) improve Boc anhydride solubility.

- Base : Triethylamine or DMAP accelerates the reaction by scavenging HCl.

- Yield : Typically 70–85%, depending on purity of the starting aniline.

Table 1: Optimization of Direct Boc Protection

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | DMAP | 24 | 78 |

| THF | Triethylamine | 12 | 82 |

| Acetonitrile | None | 48 | 65 |

Carbamate Formation via Coupling Reagents

For substrates with competing reactivity, carbamate synthesis employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

- Combine 2,5-dimethoxyaniline (1.0 equiv) with Boc-protected reagent (e.g., Boc-ON) in DCM.

- Add EDCI (1.5 equiv) and HOBt (1.5 equiv).

- Stir at room temperature for 3–6 hours.

- Extract with diethyl ether, wash with brine, and purify via chromatography.

Advantages :

- Mitigates side reactions in sterically hindered substrates.

- Higher yields (80–90%) compared to direct Boc protection.

Table 2: Coupling Reagent Performance

| Reagent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| EDCI/HOBt | 3 | 88 |

| DCC/DMAP | 6 | 75 |

| HATU/DIEA | 2 | 92 |

Catalytic Hydrogenation of Nitro Precursors

4-Chloro-2,5-dimethoxynitrobenzene serves as a precursor, reduced to 4-chloro-2,5-dimethoxyaniline before Boc protection.

Procedure :

- Suspend 4-chloro-2,5-dimethoxynitrobenzene in xylene with 5% Pd/C catalyst.

- Conduct hydrogenation at 85°C under 10 bar H₂ pressure.

- Filter the catalyst under nitrogen, isolate the aniline via steam distillation, and proceed to Boc protection.

Key Insights :

- Catalyst Recyclability : Pd/C retains activity for 5–7 cycles.

- Safety : Hydrogenation requires strict temperature control to avoid over-reduction.

Table 3: Hydrogenation Conditions and Outcomes

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/C | 85 | 10 | 95 |

| Raney Ni | 100 | 15 | 88 |

| PtO₂ | 70 | 8 | 90 |

化学反応の分析

Types of Reactions

Tert-butyl (2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.

Oxidation/Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives depending on the nucleophile employed.

科学的研究の応用

Tert-butyl (2,5-dimethoxyphenyl)carbamate has diverse applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.

Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl (2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (2,5-dimethoxyphenyl)carbamate can be contextualized by comparing it to related carbamate derivatives documented in the literature. Below is a detailed analysis of key analogs, supported by synthesis data and physicochemical properties.

Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives

Key Observations

Substituent Effects :

- The 2,5-dimethoxyphenyl group in the target compound introduces asymmetry, which may reduce crystallinity compared to symmetric analogs like 5k (3,5-dimethoxy) .

- Halogenated derivatives (5i, 5j) exhibit higher molar masses due to bromine substitution, which also provides sites for Suzuki-Miyaura cross-coupling reactions .

- Fluorine substitution (e.g., 2,5-difluorophenyl in ) improves metabolic stability and electronegativity, making such derivatives valuable in drug design.

Synthetic Accessibility :

- The Grubbs catalyst-mediated synthesis of compound 7c achieves a 70% yield, highlighting the efficiency of olefin metathesis for constructing complex carbamates.

- DCC-mediated esterification (for 5i, 5j, 5k) yields 66–71%, demonstrating reliability for introducing acyloxy groups .

Functional Group Reactivity :

- The α,β-unsaturated ketone in 7c offers a site for Michael additions or Diels-Alder reactions, unlike the target compound’s simpler methoxy-substituted aryl group.

- Ester-containing analogs (5i, 5j) are prone to hydrolysis under basic conditions, whereas the target carbamate’s tert-butyl group provides robust protection for amines.

Physicochemical Properties: Methoxy groups generally enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas halogenated derivatives (5i, 5j) exhibit increased hydrophobicity .

Research Implications

- The 2,5-dimethoxy substitution in the target compound may favor interactions with electron-deficient aromatic systems in catalysis or receptor binding.

- Lessons from halogenated analogs suggest that introducing halogens or fluorine could tune the target’s bioactivity and stability.

生物活性

Tert-butyl (2,5-dimethoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and implications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a 2,5-dimethoxyphenyl moiety attached to a carbamate functional group. The chemical structure can be represented as follows:

This structure is significant as the methoxy groups can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy substituents are known to enhance binding affinity through hydrogen bonding and π-π interactions, which can modulate enzyme activity or receptor function.

Key Mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may influence receptor signaling pathways, impacting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by targeting topoisomerases and inducing apoptosis.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| K/VP.5 | 0.0041 | Topoisomerase II inhibition | |

| MCF-7 | 12 | Induction of apoptosis |

Anti-inflammatory Activity

This compound also shows promise in anti-inflammatory applications. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly affect NF-κB pathway activation.

| Compound Variation | NF-κB Activation | Remarks |

|---|---|---|

| 2-Methoxy removed | No activity | Essential for function |

| 5-Methoxy removed | Significant loss | Critical for binding |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating moderate potency compared to standard chemotherapeutics.

- Inhibition of Inflammatory Cytokines : In vitro assays demonstrated that the compound could reduce TNF-α levels in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Q & A

Q. Basic Research Focus

- Storage : Store in airtight containers at RT (per ), protected from light to prevent photodegradation. Desiccants (e.g., silica gel) prevent hydrolysis in humid environments .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing .

- Waste Disposal : Incinerate or neutralize with mild oxidants (e.g., KMnO₄) to avoid environmental release .

How can researchers elucidate reaction mechanisms involving this compound in multi-step syntheses?

Q. Advanced Research Focus

- Isotopic Labeling : Use ¹⁸O-labeled Boc₂O to track carbamate group transfer in coupling reactions .

- Kinetic Studies : Monitor intermediates via in situ IR or NMR to identify rate-determining steps (e.g., tert-butyl deprotection under acidic conditions) .

- Computational Modeling : Transition state analysis (e.g., Gaussian software) predicts regioselectivity in nucleophilic substitutions .

What experimental approaches validate the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., ’s quinoxaline derivatives) .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation. LC-MS quantifies parent compound and metabolites .

- Molecular Docking : Predict binding modes with proteins (e.g., AutoDock Vina) to prioritize derivatives for synthesis .

How can researchers address gaps in physicochemical data (e.g., solubility, pKa) for this compound?

Q. Basic Research Focus

- Solubility Determination : Use shake-flask method with HPLC quantification in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol) .

- pKa Measurement : Employ potentiometric titration or UV-spectrophotometry to assess ionization of the carbamate group .

- LogP Calculation : Compare experimental (HPLC retention time) and computational (ChemAxon) values to validate lipophilicity .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 253.29 g/mol | |

| Purity | HPLC | >95% | |

| Storage Temperature | Stability Studies | Room Temperature (RT) | |

| Solubility in DMSO | Shake-Flask Method | ~10 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。